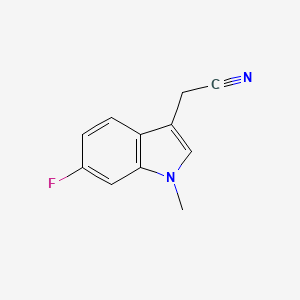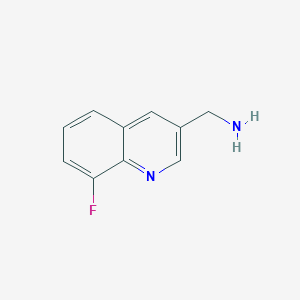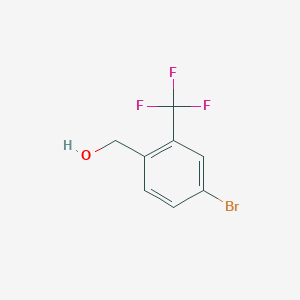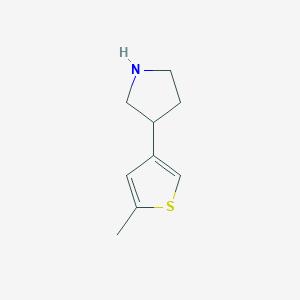
3-(5-メチルチオフェン-3-イル)ピロリジン
概要
説明
3-(5-Methylthiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a 5-methylthiophen-3-yl group
科学的研究の応用
3-(5-Methylthiophen-3-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
生化学分析
Biochemical Properties
3-(5-Methylthiophen-3-yl)pyrrolidine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with isomerases and ligases, which are crucial for catalyzing the rearrangement of molecules and the joining of two molecules, respectively . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of 3-(5-Methylthiophen-3-yl)pyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in detoxification and clearance of foreign substances . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-(5-Methylthiophen-3-yl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methylthiophen-3-yl)pyrrolidine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, which are essential for understanding its overall impact.
Dosage Effects in Animal Models
The effects of 3-(5-Methylthiophen-3-yl)pyrrolidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular functions and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
3-(5-Methylthiophen-3-yl)pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the levels of metabolites and the overall metabolic flux within the cell . The compound’s involvement in these pathways is essential for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(5-Methylthiophen-3-yl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
3-(5-Methylthiophen-3-yl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is important for understanding the compound’s mechanism of action and its potential effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-3-yl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 5-methylthiophen-3-yl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thiophene derivative with a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of 3-(5-Methylthiophen-3-yl)pyrrolidine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound .
化学反応の分析
Types of Reactions
3-(5-Methylthiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrrolidine rings .
作用機序
The mechanism of action of 3-(5-Methylthiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for neuronal signaling. This inhibition can lead to anticonvulsant and analgesic effects . Additionally, the compound may interact with GABA transporters, enhancing its therapeutic potential .
類似化合物との比較
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares a similar structure but includes a pyrrolidine-2,5-dione core, which imparts different pharmacological properties.
Pyrrolidine-2,5-dione derivatives: These compounds are known for their anticonvulsant and antinociceptive activities and are structurally related to 3-(5-Methylthiophen-3-yl)pyrrolidine.
Uniqueness
3-(5-Methylthiophen-3-yl)pyrrolidine is unique due to the presence of the 5-methylthiophen-3-yl group, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific biological activities .
特性
IUPAC Name |
3-(5-methylthiophen-3-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-4-9(6-11-7)8-2-3-10-5-8/h4,6,8,10H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJNNRKQCVSHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



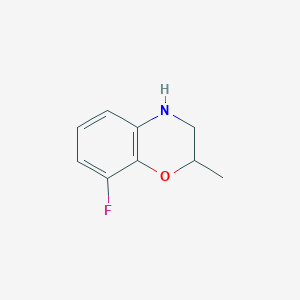
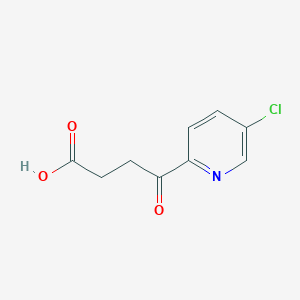
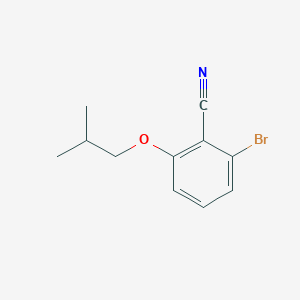
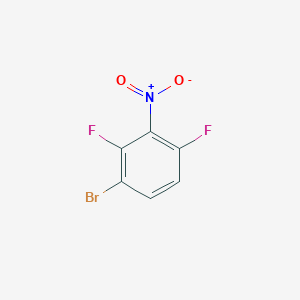
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)
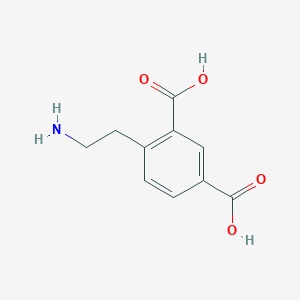


![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)
